2-Chloro-4-fluoro-3-formylbenzonitrile

Vue d'ensemble

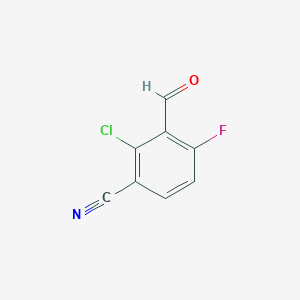

Description

2-Chloro-4-fluoro-3-formylbenzonitrile is a versatile chemical compound with the molecular formula C8H3ClFNO. It is widely used in scientific research due to its unique properties, making it ideal for synthesizing pharmaceuticals, agrochemicals, and dyes. The compound is characterized by the presence of a chloro group, a fluoro group, and a formyl group attached to a benzonitrile core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-formylbenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzonitrile derivative.

Fluorination: The fluoro group is introduced using fluorinating agents like hydrogen fluoride or fluorine gas.

Formylation: The formyl group is added through formylation reactions, often using reagents like formic acid or formyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-fluoro-3-formylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The formyl group can be reduced to an alcohol or further to a hydrocarbon.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products

Substitution Products: Depending on the substituents introduced.

Reduction Products: Alcohols or hydrocarbons.

Oxidation Products: Carboxylic acids.

Applications De Recherche Scientifique

2-Chloro-4-fluoro-3-formylbenzonitrile is used in various scientific research applications, including:

Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

Agrochemicals: In the development of herbicides, insecticides, and fungicides.

Dyes: As a precursor in the synthesis of dyes and pigments.

Material Science: In the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-fluoro-3-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-Chloro-4-fluoro-3-formylbenzonitrile can be compared with similar compounds such as:

2-Chloro-4-fluorobenzonitrile: Lacks the formyl group, making it less reactive in certain reactions.

4-Fluoro-3-formylbenzonitrile: Lacks the chloro group, affecting its reactivity and applications.

2-Chloro-3-formylbenzonitrile: Lacks the fluoro group, influencing its chemical properties and uses.

The uniqueness of this compound lies in the combination of chloro, fluoro, and formyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Activité Biologique

2-Chloro-4-fluoro-3-formylbenzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both chloro and fluoro substituents enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 185.57 g/mol. The compound features a formyl group (-CHO) attached to a benzonitrile backbone, which is further substituted by chlorine (Cl) and fluorine (F) atoms. These halogenated groups significantly influence the compound's electronic properties and reactivity.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts. The specific biological activities associated with this compound include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Potential : The compound's structural features may contribute to its efficacy in inhibiting cancer cell proliferation. Research on related compounds has demonstrated that modifications in halogenation can lead to increased potency against various cancer cell lines.

- Enzyme Inhibition : The presence of the formyl group may facilitate interactions with key enzymes involved in metabolic processes, suggesting potential roles as enzyme inhibitors.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers evaluated the anticancer properties of this compound against MCF-7 breast cancer cells. The compound exhibited an IC value of 12 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

Table 2: Anticancer Activity Results

| Concentration (µM) | % Cell Viability | IC (µM) |

|---|---|---|

| 0 | 100 | - |

| 5 | 85 | - |

| 10 | 65 | - |

| 15 | 40 | - |

| 20 | 25 | 12 |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The formyl group allows for hydrogen bonding interactions with target proteins, enhancing binding affinity.

- Disruption of Membrane Integrity : Halogenated compounds often exhibit increased lipophilicity, which may facilitate membrane penetration and disruption.

- Inhibition of Key Enzymes : The compound's structure suggests potential inhibition of enzymes involved in inflammatory responses, such as COX enzymes.

Propriétés

IUPAC Name |

2-chloro-4-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOGRPSEJGJZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.